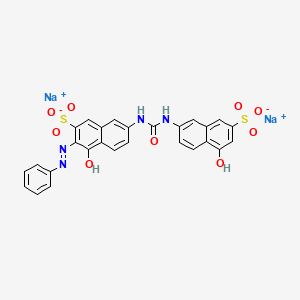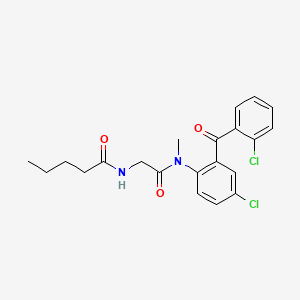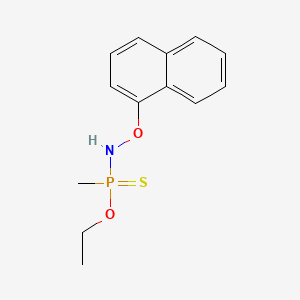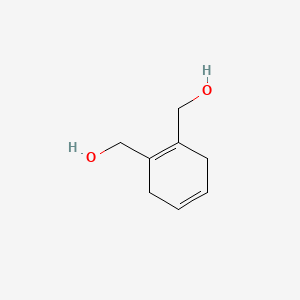
1,4-Cyclohexadiene-1,2-dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cyclohexadiene-1,2-dimethanol is an organic compound with the molecular formula C₈H₁₂O₂ It is a derivative of cyclohexadiene, featuring two hydroxymethyl groups attached to the 1 and 2 positions of the cyclohexadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Cyclohexadiene-1,2-dimethanol can be synthesized through several methods. One common approach involves the selective hydrogenation of benzene derivatives. For example, the hydrogenation of benzene-1,2-dimethanol using palladium or copper-based catalysts under controlled temperature and pressure conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation processes. The reaction parameters, such as temperature, pressure, and catalyst type, are optimized to achieve high yields and purity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Cyclohexadiene-1,2-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxymethyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields cyclohexane derivatives.
Substitution: Forms ethers or esters depending on the reagents used
Aplicaciones Científicas De Investigación
1,4-Cyclohexadiene-1,2-dimethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,4-Cyclohexadiene-1,2-dimethanol involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Cyclohexadiene: Lacks the hydroxymethyl groups, making it less reactive in certain chemical reactions.
Cyclohexane-1,2-dimethanol: Saturated analog with different reactivity and stability.
1,4-Cyclohexadiene-1,2-dicarboxylic acid: Contains carboxylic acid groups instead of hydroxymethyl groups, leading to different chemical properties.
Uniqueness
1,4-Cyclohexadiene-1,2-dimethanol is unique due to the presence of both hydroxymethyl groups and the diene structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
65774-75-6 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
[2-(hydroxymethyl)cyclohexa-1,4-dien-1-yl]methanol |
InChI |
InChI=1S/C8H12O2/c9-5-7-3-1-2-4-8(7)6-10/h1-2,9-10H,3-6H2 |
Clave InChI |
SZDVWAKBTYNAOK-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC(=C1CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


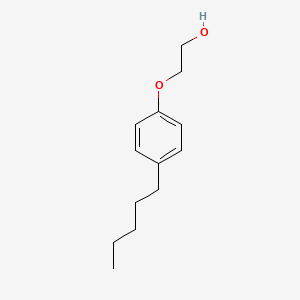

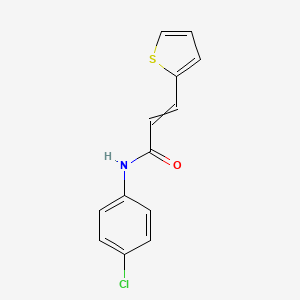
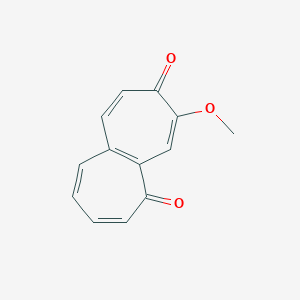
![9-Hydroxy-5-methyl-3-oxabicyclo[3.3.1]nonan-2-one](/img/structure/B14488083.png)
![2-{[(2-Bromocyclohexyl)oxy]methyl}oxirane](/img/structure/B14488089.png)
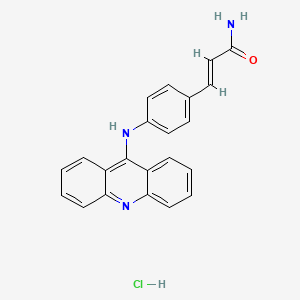
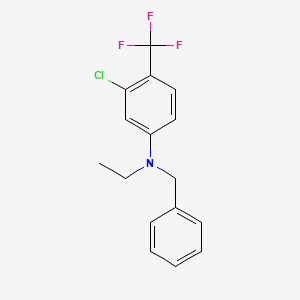
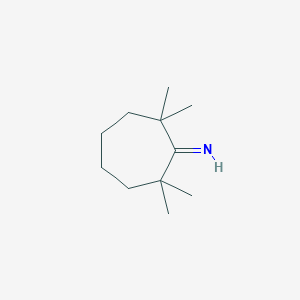
![2-[(2-Methoxyphenyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14488106.png)
